2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(2-methoxy-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S2/c1-19-12(9-4-5-20-8-9)7-16-21(17,18)13-6-10(14)2-3-11(13)15/h2-6,8,12,16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLPONWYOJBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a dichlorobenzene derivative to introduce the sulfonamide group. This can be achieved by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
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Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with a thiophene derivative, such as 3-thiophenemethanol, under suitable conditions to form the desired product.
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Methoxylation: : The final step involves the introduction of the methoxy group. This can be achieved by reacting the intermediate with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of sulfonamides have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. The compound demonstrated significant cytotoxicity against several human cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
In vitro assays indicated that the compound's mechanism may involve the inhibition of carbonic anhydrases, which are often overexpressed in tumor cells. The selectivity of the compound for tumor-associated isoforms suggests a promising avenue for targeted cancer therapies .
Antimicrobial Properties
Sulfonamides are known for their antimicrobial effects, and this compound is no exception. It has shown activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics. The mechanism of action is believed to involve the inhibition of folate synthesis pathways in bacteria .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Anticancer Activity : A series of experiments evaluated the compound against multiple cancer cell lines using MTT assays to determine IC50 values. The results indicated that certain derivatives exhibited lower IC50 values than standard chemotherapeutics like doxorubicin, suggesting enhanced potency .
- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria, revealing promising antibacterial properties that warrant further investigation .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamides
Key Analog: 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide
A structurally related compound, 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide, replaces the thiophene-containing ethyl group with a 4-methoxyphenyl substituent. Below is a comparative analysis:
Research Findings and Implications
- Synthetic Pathways : Both compounds are synthesized via nucleophilic substitution of 2,5-dichlorobenzenesulfonyl chloride with respective amines. The target compound’s thiophene-ethylamine precursor requires multi-step synthesis, increasing complexity compared to the analog’s straightforward phenylamine route .
- The thiophene moiety in the target compound may improve blood-brain barrier penetration, making it a candidate for neuropathic pain or CNS disorders.
- Solubility and Lipophilicity :
- The analog’s methoxyphenyl group increases aqueous solubility, while the target compound’s thiophene and ethyl groups enhance lipid solubility.
Data Table: Comparative Properties
Notes and Limitations
- The target compound lacks crystallographic and empirical bioactivity data, limiting direct mechanistic comparisons.
- Cytotoxicity studies (e.g., MTT assay in ) could validate hypotheses .
Biological Activity
2,5-Dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14Cl2N2O2S
- Molecular Weight : 335.23 g/mol
The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities, particularly in the field of medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. The effectiveness of these compounds often depends on their structural modifications, which can enhance their binding affinity to bacterial enzymes.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. For example, a study evaluating various benzenesulfonamide derivatives reported that certain compounds demonstrated effective inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vitro Evaluation
A notable case study involved the evaluation of a series of benzenesulfonamide derivatives where compounds were tested against multiple human cancer cell lines. The results indicated that derivatives with specific substitutions exhibited lower IC50 values, suggesting higher potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5g | MCF-7 | 2.3 |
| 5b | A549 | 2.8 |
| 5d | HT-29 | 3.5 |
These findings highlight the importance of structural modifications in enhancing the biological activity of sulfonamide compounds.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, sulfonamides are also recognized for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory mediators makes it a candidate for treating inflammatory diseases. For example, research has shown that certain sulfonamides can significantly reduce edema in animal models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides often act as competitive inhibitors for enzymes involved in folate synthesis.
- Apoptosis Induction : Many derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Anti-inflammatory Pathways : They modulate inflammatory responses by inhibiting cytokine production.
Q & A
Q. What are the key synthetic strategies for preparing 2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide?
- Methodological Answer : The synthesis involves coupling a sulfonyl chloride derivative (e.g., 2,5-dichlorobenzenesulfonyl chloride) with a substituted amine. For the amine component, 2-methoxy-2-(thiophen-3-yl)ethylamine can be synthesized via nucleophilic substitution or reductive amination. A common approach is to react the sulfonyl chloride with the amine in anhydrous THF under basic conditions (e.g., NaH) at 0°C to room temperature, followed by purification via column chromatography .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization includes:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity.
- X-ray Crystallography : For definitive structural confirmation, single crystals can be grown via slow evaporation in solvents like methanol/water mixtures, as demonstrated in sulfonamide analogs .
- Physical Properties : Melting point (141–142°C range for analogs ), solubility in DMSO (20 mg/mL ), and HPLC analysis for purity (>95% ).
Q. What biological activities are observed in structurally related sulfonamides?
- Methodological Answer : Analogs like FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide) inhibit Wnt/β-catenin and PPAR pathways, showing antitumor activity . To assess the target compound’s bioactivity, researchers should:
- Perform in vitro assays (e.g., TOPFlash reporter for Wnt/β-catenin).
- Compare IC values with FH535 to evaluate potency differences due to structural variations (e.g., thiophene vs. nitro groups).
Advanced Research Questions
Q. How can analytical methods be optimized for detecting trace amounts in environmental or biological matrices?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) conditioned with methanol. Adjust pH to 3–5 for optimal recovery of sulfonamides .
- LC-MS/MS : Employ a mobile phase of methanol/water with 0.1% formic acid, C18 column (2.1 × 100 mm, 1.7 μm), and monitor transitions at m/z 361→ (analogous to ).
- Glassware Deactivation : Treat with 5% dimethyldichlorosilane to prevent analyte adsorption .
Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Purity Verification : Use orthogonal methods (HPLC, LC-MS) to rule out impurities (>95% purity threshold ).
- Solubility Control : Standardize DMSO concentration (<1% v/v) to avoid solvent-induced artifacts .
- Assay Replication : Test across multiple cell lines (e.g., HCT-116 for Wnt, HEK293T for PPAR) to confirm target specificity .
Q. What structural insights can crystallography provide for mechanism-of-action studies?
- Methodological Answer :
- Crystal Structure Analysis : Determine bond lengths/angles of the sulfonamide group and thiophene moiety to predict hydrogen-bonding interactions with biological targets (e.g., PPARγ ligand-binding domain) .
- Docking Studies : Compare the compound’s conformation with FH535 to identify critical substituents (e.g., methoxy vs. nitro groups) influencing binding affinity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or methoxy groups.
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., LogP, PSA) with activity .
- Bioassay Profiling : Test analogs against Wnt/β-catenin and PPARγ pathways to identify critical pharmacophores .
Q. What strategies ensure compound stability during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
